Methyl 8-aminoquinoline-7-carboxylate
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Overview
Description
Methyl 8-aminoquinoline-7-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Scientific Research Applications
Methyl 8-aminoquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Future Directions
The field of C–H bond activation/functionalization using 8-aminoquinoline as a bidentate directing group is still evolving . Future research could focus on the development of next-generation 8-aminoquinolines to further improve the therapeutic index of these compounds for malaria treatment and prevention . Additionally, new strategies for the selective installation of the C–Me bond in a wide range of chemical structures could be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminoquinoline-7-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are gaining popularity in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.
Reduction: Formation of quinoline alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-acyl quinoline derivatives.
Mechanism of Action
The mechanism of action of methyl 8-aminoquinoline-7-carboxylate involves its interaction with biological targets, such as enzymes and receptors. It is believed to exert its effects by binding to specific molecular targets, thereby modulating their activity. For example, in antimalarial research, it is thought to interfere with the parasite’s ability to metabolize hemoglobin, leading to its death.
Comparison with Similar Compounds
Similar Compounds
8-aminoquinoline: A parent compound with similar biological activities.
Primaquine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a quinoline core.
Uniqueness
Methyl 8-aminoquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 8-aminoquinoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRSTARDGGDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230335 |
Source
|
Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181285-05-2 |
Source
|
Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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